N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide
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Overview
Description
N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide is a complex organic compound with a unique structure that combines a pyrrolo[3,2-D]pyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[3,2-D]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl and ethyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as ketones, to alcohols.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-(2,5-Diethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide can be compared with similar compounds, such as:
N-(2,5-Dimethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical properties and biological activity.
N-(2,5-Diethoxyphenyl)-2-{3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide: This compound has a methyl group instead of an ethyl group, which may influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C26H28N4O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(2,5-diethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C26H28N4O4/c1-4-29-17-27-24-20(18-10-8-7-9-11-18)15-30(25(24)26(29)32)16-23(31)28-21-14-19(33-5-2)12-13-22(21)34-6-3/h7-15,17H,4-6,16H2,1-3H3,(H,28,31) |
InChI Key |
CAKQAQCHZKWZNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OCC)OCC |
Origin of Product |
United States |
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